molecular formula C10H11NO2 B184414 5-Ethoxy-1H-indol-4-ol CAS No. 130570-26-2

5-Ethoxy-1H-indol-4-ol

Cat. No.: B184414
CAS No.: 130570-26-2
M. Wt: 177.2 g/mol
InChI Key: LYZYLCBKDYUUES-UHFFFAOYSA-N
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Description

5-Ethoxy-1H-indol-4-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1H-indol-4-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of an appropriate indole derivative.

    Hydroxylation: The hydroxyl group at the 4-position is introduced via a hydroxylation reaction, which can be carried out using various oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1H-indol-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form various reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products

Scientific Research Applications

5-Ethoxy-1H-indol-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1H-indol-4-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Hydroxy-1H-indol-4-ol: Lacks the ethoxy group, having only a hydroxyl group at the 5-position.

    5-Ethoxy-1H-indol-3-ol: The hydroxyl group is at the 3-position instead of the 4-position.

Uniqueness

5-Ethoxy-1H-indol-4-ol is unique due to the specific positioning of the ethoxy and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-ethoxy-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-13-9-4-3-8-7(10(9)12)5-6-11-8/h3-6,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZYLCBKDYUUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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